molecular formula C22H23NO4 B12990453 Rel-(2S,5S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-methylpiperidine-2-carboxylic acid

Rel-(2S,5S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-methylpiperidine-2-carboxylic acid

Cat. No.: B12990453
M. Wt: 365.4 g/mol
InChI Key: BIBUVYMHHDCLQD-XOBRGWDASA-N
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Description

Rel-(2S,5S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-methylpiperidine-2-carboxylic acid is a complex organic compound that belongs to the class of piperidine carboxylic acids. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amine group of amino acids during the coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(2S,5S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-methylpiperidine-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving a suitable precursor.

    Introduction of the Methyl Group: The methyl group is introduced at the 5-position of the piperidine ring through an alkylation reaction.

    Attachment of the Carboxylic Acid Group: The carboxylic acid group is introduced through a carboxylation reaction.

    Protection with Fmoc Group: The final step involves the protection of the amine group with the Fmoc group using Fmoc-Cl in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Rel-(2S,5S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-methylpiperidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Nucleophilic substitution reactions can be used to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Rel-(2S,5S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-methylpiperidine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Rel-(2S,5S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-methylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group protects the amine group, allowing selective reactions to occur at other sites within the molecule. This protection is crucial in peptide synthesis, where it prevents unwanted side reactions and ensures the correct sequence of amino acids .

Comparison with Similar Compounds

Similar Compounds

  • Rel-(2S,5S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-ethylpiperidine-2-carboxylic acid
  • Rel-(2S,5S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-propylpiperidine-2-carboxylic acid

Uniqueness

Rel-(2S,5S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-methylpiperidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of the Fmoc protecting group. This combination allows for selective reactions and makes it a valuable compound in synthetic organic chemistry .

Properties

Molecular Formula

C22H23NO4

Molecular Weight

365.4 g/mol

IUPAC Name

(2S,5S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-methylpiperidine-2-carboxylic acid

InChI

InChI=1S/C22H23NO4/c1-14-10-11-20(21(24)25)23(12-14)22(26)27-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19-20H,10-13H2,1H3,(H,24,25)/t14-,20-/m0/s1

InChI Key

BIBUVYMHHDCLQD-XOBRGWDASA-N

Isomeric SMILES

C[C@H]1CC[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Canonical SMILES

CC1CCC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Origin of Product

United States

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